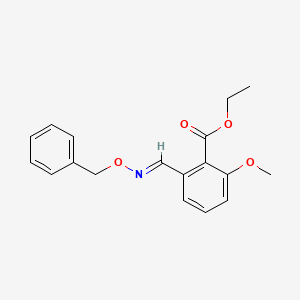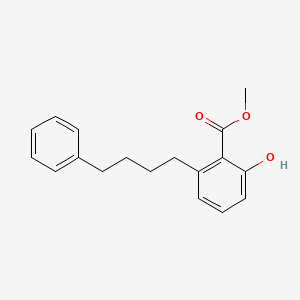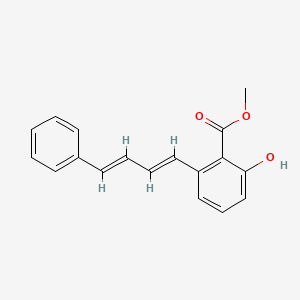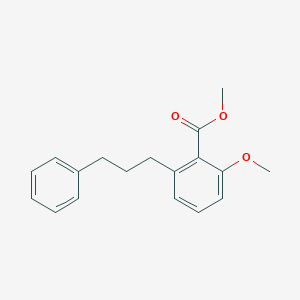
2-(Benzyloxyimino-methyl)-6-methoxy-benzoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often formed by condensation of a carboxylic acid and an alcohol. The specific compound you mentioned seems to be a complex ester with additional functional groups.
Synthesis Analysis
The synthesis of complex esters often involves reactions like esterification, alkylation, and condensation . The exact method would depend on the specific structure of the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group . The presence of additional functional groups like the benzyloxyimino group in your compound would add complexity to the structure .Chemical Reactions Analysis
Esters undergo a variety of reactions. One of the most common is hydrolysis, which is the breaking of the ester bond by water, often under acidic or basic conditions . Other reactions include reduction, transesterification, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .Applications De Recherche Scientifique
Synthesis Methods and Optimization
Cytotoxic Potential in Cancer Research
Derivatives of benzoic acid esters have been evaluated for their cytotoxic potential, indicating their relevance in medicinal chemistry, particularly in cancer research. For example, derivatives of 2- and 3-benzo[b]furan carboxylic acids have shown significant cytotoxic activities against human cancer cell lines, highlighting the potential therapeutic applications of these compounds (J. Kossakowski et al., 2005).
Antimicrobial Applications
Research into the antimicrobial properties of phenolic compounds from Anabasis aphylla L. identified several phenolic compounds with promising baseline information for potential use as antimicrobial agents. This suggests that structurally related compounds, such as 2-(Benzyloxyimino-methyl)-6-methoxy-benzoic acid ethyl ester, could also possess antimicrobial properties worth exploring (H. Du et al., 2009).
Green Chemistry and Catalysis
The study on the selective synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride using alkali-promoted hydrotalcite showcases the application of green chemistry principles and the use of novel catalysts for ester synthesis. This research could inform methods for synthesizing compounds like 2-(Benzyloxyimino-methyl)-6-methoxy-benzoic acid ethyl ester in an environmentally friendly manner (Shivaji L. Bhanawase & G. Yadav, 2017).
Inhibition Activities and Potential Pharmaceutical Applications
Studies have also focused on the synthesis of novel compounds for their enzyme inhibition activities, such as elastase inhibition, which is relevant for pharmaceutical and cosmetic industries. This indicates the broader applicability of structurally related compounds in developing new therapeutic agents (Belma Hasdemir et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-methoxy-6-[(E)-phenylmethoxyiminomethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-18(20)17-15(10-7-11-16(17)21-2)12-19-23-13-14-8-5-4-6-9-14/h4-12H,3,13H2,1-2H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTXFHJMJDWACE-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)C=NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1OC)/C=N/OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxyimino-methyl)-6-methoxy-benzoic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate](/img/structure/B6339505.png)
![3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339514.png)
![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339534.png)
![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339538.png)

![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)

![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)
![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)
![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)